molecular formula C19H22O4 B5134253 3-[4-(2-methoxy-4-methylphenoxy)butoxy]benzaldehyde

3-[4-(2-methoxy-4-methylphenoxy)butoxy]benzaldehyde

Cat. No. B5134253
M. Wt: 314.4 g/mol
InChI Key: WGFZOJHLBSVINV-UHFFFAOYSA-N
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Description

3-[4-(2-methoxy-4-methylphenoxy)butoxy]benzaldehyde, also known as MMB, is a synthetic compound that has been developed for scientific research purposes. MMB belongs to the class of compounds known as benzaldehydes, which are widely used in medicinal chemistry and drug discovery.

Mechanism of Action

The mechanism of action of 3-[4-(2-methoxy-4-methylphenoxy)butoxy]benzaldehyde involves the activation of GPR55, which is coupled to the Gαq/11 signaling pathway. This leads to the activation of downstream effectors such as phospholipase C, which generates inositol triphosphate and diacylglycerol. These second messengers then activate protein kinase C and calcium signaling, which can modulate various cellular processes such as gene expression, ion channel activity, and cytoskeletal dynamics.
Biochemical and Physiological Effects
3-[4-(2-methoxy-4-methylphenoxy)butoxy]benzaldehyde has been shown to have various biochemical and physiological effects in different cell types and animal models. For example, 3-[4-(2-methoxy-4-methylphenoxy)butoxy]benzaldehyde can induce calcium influx in human embryonic kidney cells expressing GPR55, which suggests that it can activate this receptor in a dose-dependent manner. 3-[4-(2-methoxy-4-methylphenoxy)butoxy]benzaldehyde can also induce the phosphorylation of extracellular signal-regulated kinase (ERK) in human breast cancer cells, which suggests that it can stimulate cell proliferation and survival. In addition, 3-[4-(2-methoxy-4-methylphenoxy)butoxy]benzaldehyde can modulate the activity of ion channels such as TRPV1 and TRPA1, which are involved in pain sensation and inflammation.

Advantages and Limitations for Lab Experiments

The advantages of using 3-[4-(2-methoxy-4-methylphenoxy)butoxy]benzaldehyde in lab experiments include its selectivity for GPR55, its potency and efficacy in activating this receptor, and its availability as a synthetic compound. However, there are also some limitations to using 3-[4-(2-methoxy-4-methylphenoxy)butoxy]benzaldehyde, such as its potential off-target effects on other proteins or receptors, its solubility and stability in different experimental conditions, and its potential toxicity or side effects in vivo.

Future Directions

There are several future directions for research on 3-[4-(2-methoxy-4-methylphenoxy)butoxy]benzaldehyde and its role in various biological processes. One direction is to explore the therapeutic potential of 3-[4-(2-methoxy-4-methylphenoxy)butoxy]benzaldehyde in various diseases such as cancer, inflammation, and pain. Another direction is to investigate the interaction of 3-[4-(2-methoxy-4-methylphenoxy)butoxy]benzaldehyde with other proteins or receptors that may modulate its activity or specificity. Finally, further studies are needed to elucidate the signaling pathways and downstream effectors that are activated by 3-[4-(2-methoxy-4-methylphenoxy)butoxy]benzaldehyde and their functional significance in different cell types and animal models.
Conclusion
In conclusion, 3-[4-(2-methoxy-4-methylphenoxy)butoxy]benzaldehyde is a synthetic compound that has been developed as a research tool for studying the role of GPR55 in various physiological and pathological processes. 3-[4-(2-methoxy-4-methylphenoxy)butoxy]benzaldehyde has a selective agonist activity for GPR55, which makes it a valuable tool for understanding the specific role of this receptor in different cellular processes. The synthesis method of 3-[4-(2-methoxy-4-methylphenoxy)butoxy]benzaldehyde is relatively simple and yields a high-purity compound. However, further studies are needed to explore the therapeutic potential and limitations of 3-[4-(2-methoxy-4-methylphenoxy)butoxy]benzaldehyde in various biological systems.

Synthesis Methods

The synthesis of 3-[4-(2-methoxy-4-methylphenoxy)butoxy]benzaldehyde involves the reaction of 3-bromo-4-hydroxybenzaldehyde with 2-methoxy-4-methylphenol in the presence of sodium hydride and tetrabutylammonium bromide as a phase transfer catalyst. The resulting intermediate is then reacted with 1,4-dibromobutane to obtain the final product, 3-[4-(2-methoxy-4-methylphenoxy)butoxy]benzaldehyde. The yield of the synthesis is around 60%, and the purity of the compound is greater than 95%.

Scientific Research Applications

3-[4-(2-methoxy-4-methylphenoxy)butoxy]benzaldehyde has been developed as a research tool for studying the role of the G protein-coupled receptor 55 (GPR55) in various physiological and pathological processes. GPR55 is a cannabinoid receptor-like protein that has been implicated in the regulation of pain, inflammation, and cancer. 3-[4-(2-methoxy-4-methylphenoxy)butoxy]benzaldehyde is a selective GPR55 agonist, which means that it can activate this receptor without affecting other cannabinoid receptors. This specificity is crucial for understanding the specific role of GPR55 in various biological processes.

properties

IUPAC Name

3-[4-(2-methoxy-4-methylphenoxy)butoxy]benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O4/c1-15-8-9-18(19(12-15)21-2)23-11-4-3-10-22-17-7-5-6-16(13-17)14-20/h5-9,12-14H,3-4,10-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGFZOJHLBSVINV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCCCOC2=CC=CC(=C2)C=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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